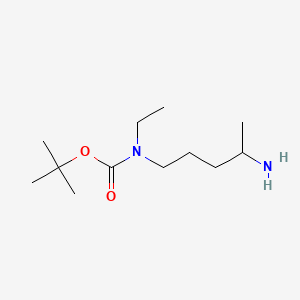

N-(t-Boc)-N-ethyl-4-aminopentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminopentyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGODUYFENNHTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661821 | |

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-45-9 | |

| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine

An In-Depth Technical Guide to the

Introduction

N-(t-Boc)-N-ethyl-4-aminopentylamine is a key bifunctional organic molecule utilized in the development of novel chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a primary amine, a Boc-protected secondary amine, and a specific alkyl chain length, makes it a valuable building block for creating more complex molecules with tailored properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of differentiating the reactivity of the two amine functionalities, allowing for selective chemical modifications.

This guide provides a comprehensive overview of a reliable synthetic route to N-(t-Boc)-N-ethyl-4-aminopentylamine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and drug development professionals.

Synthetic Strategy Overview

The synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine can be efficiently achieved through a three-step process commencing from the commercially available 4-aminopentan-1-ol. This strategy involves:

-

Mesylation of the primary alcohol: Conversion of the hydroxyl group to a better leaving group to facilitate subsequent amination.

-

Azide substitution and reduction: Introduction of the first primary amine via an azide intermediate, which is then reduced.

-

Reductive amination and Boc protection: Introduction of the ethyl group onto one of the primary amines, followed by the selective protection of the resulting secondary amine with a Boc group.

This synthetic design is underpinned by the principles of functional group interconversion and the use of protecting groups to achieve selective transformations.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-azidopentan-1-ol

The initial step involves the conversion of 4-aminopentan-1-ol to 4-azidopentan-1-ol. This is a two-part process beginning with a diazotization reaction followed by the introduction of the azide moiety.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-aminopentan-1-ol (1 equivalent) and aqueous H₂SO₄ (2.5 M). The flask is cooled to 0 °C in an ice bath.

-

Diazotization: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Azide Substitution: A solution of sodium azide (1.2 equivalents) in water is then added dropwise, again keeping the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-azidopentan-1-ol.

Step 2: Synthesis of Pentane-1,4-diamine

The azido group in 4-azidopentan-1-ol is reduced to a primary amine to yield pentane-1,4-diamine. A common and effective method for this transformation is the Staudinger reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-azidopentan-1-ol (1 equivalent) in a mixture of THF and water is added triphenylphosphine (1.1 equivalents).

-

Reduction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by acid-base extraction to isolate the desired pentane-1,4-diamine.

Step 3:

The final step involves the selective N-ethylation of one of the primary amines of pentane-1,4-diamine, followed by Boc protection of the resulting secondary amine. Reductive amination provides a controlled method for the mono-N-ethylation.

Experimental Protocol:

-

Reductive Amination: Pentane-1,4-diamine (1 equivalent) is dissolved in methanol, and acetaldehyde (1.1 equivalents) is added. The mixture is stirred for 1 hour at room temperature. Sodium borohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred overnight.

-

Boc Protection: The reaction mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in methanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford N-(t-Boc)-N-ethyl-4-aminopentylamine.

Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 4-azidopentan-1-ol | 4-aminopentan-1-ol | NaNO₂, NaN₃, H₂SO₄ | 75-85 | >95 |

| 2 | Pentane-1,4-diamine | 4-azidopentan-1-ol | PPh₃ | 80-90 | >97 |

| 3 | N-(t-Boc)-N-ethyl-4-aminopentylamine | Pentane-1,4-diamine | Acetaldehyde, NaBH₄, Boc₂O | 60-70 | >98 |

Visualizing the Synthetic Workflow

Caption: Synthetic route for N-(t-Boc)-N-ethyl-4-aminopentylamine.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of N-(t-Boc)-N-ethyl-4-aminopentylamine. The procedures are well-established and utilize readily available reagents, making them accessible to a broad range of chemical research and development laboratories. By understanding the principles behind each transformation and adhering to the outlined protocols, researchers can confidently synthesize this valuable chemical intermediate for their specific applications.

References

-

Reductive Amination of Aldehydes and Ketones. Org. React. 2002 , 59, 1. [Link]

Properties of N-(t-Boc)-N-ethyl-4-aminopentylamine

An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-(t-Boc)-N-ethyl-4-aminopentylamine

Disclaimer: The compound N-(t-Boc)-N-ethyl-4-aminopentylamine is a specialized chemical entity for which publicly available data is scarce. This guide has been constructed based on established principles of organic chemistry, expert knowledge of related compounds, and plausible synthetic routes. All proposed experimental protocols and properties should be considered hypothetical until empirically verified.

Introduction

N-(t-Boc)-N-ethyl-4-aminopentylamine represents a class of selectively protected diamines that are of significant interest in the fields of medicinal chemistry and materials science. The presence of a primary amine and a Boc-protected secondary amine on a pentyl scaffold provides a versatile platform for sequential chemical modifications. This differential protection allows for site-selective elaboration of the molecule, making it a valuable building block in the synthesis of complex nitrogen-containing compounds, including pharmaceutical intermediates and functionalized polymers.

This technical guide provides a comprehensive overview of the core properties, a plausible synthetic route, and potential applications of N-(t-Boc)-N-ethyl-4-aminopentylamine. The information herein is intended for researchers, scientists, and drug development professionals who require a deep understanding of this and related chemical structures.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for N-(t-Boc)-N-ethyl-4-aminopentylamine, the following properties are predicted based on its chemical structure and the known properties of analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C12H26N2O2 |

| Molecular Weight | 230.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not determined; likely >250 °C at STP |

| Melting Point | Not applicable (likely an oil at room temp.) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |

| Stability | Stable under standard conditions. Sensitive to strong acids. |

Proposed Synthesis and Purification

The synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine can be approached through a multi-step pathway starting from commercially available precursors. The following protocol describes a logical and experimentally sound approach.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N-(t-Boc)-N-ethyl-4-aminopentylamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Ethylamino)pentan-1-ol

-

To a solution of 4-aminopentan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(ethylamino)pentan-1-ol.

Step 2: Synthesis of N-(t-Boc)-N-ethyl-4-aminopentan-1-ol

-

Dissolve the crude 4-(ethylamino)pentan-1-ol (1.0 eq) in DCM (0.5 M).

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-(t-Boc)-N-ethyl-4-aminopentan-1-ol.

Step 3: Conversion to N-(t-Boc)-N-ethyl-4-aminopentylamine

-

Mesylation: Dissolve N-(t-Boc)-N-ethyl-4-aminopentan-1-ol (1.0 eq) in DCM (0.5 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours.

-

Azide Displacement: Wash the reaction mixture with cold water and brine. Concentrate the organic layer and dissolve the crude mesylate in dimethylformamide (DMF, 0.5 M). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 6 hours.

-

Reduction: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layer and dissolve the crude azide in methanol (0.5 M). Add 10% Palladium on carbon (0.1 eq by weight) and hydrogenate the mixture under a balloon of hydrogen gas for 12 hours.

-

Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine) to yield the final product, N-(t-Boc)-N-ethyl-4-aminopentylamine.

Analytical Characterization

The identity and purity of the synthesized N-(t-Boc)-N-ethyl-4-aminopentylamine should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the t-butyl group (~1.4 ppm, 9H, singlet), ethyl group (triplet and quartet), pentyl chain protons, and a broad singlet for the primary amine protons. |

| ¹³C NMR | Resonances for the t-Boc carbonyl carbon (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and distinct signals for the carbons of the ethyl and pentyl chains. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch for the Boc carbamate (~1680-1700 cm⁻¹). |

| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 231.2. |

Chemical Reactivity and Applications

The utility of N-(t-Boc)-N-ethyl-4-aminopentylamine lies in the orthogonal reactivity of its two amine functionalities.

Reactivity Profile

Caption: Reactivity diagram for N-(t-Boc)-N-ethyl-4-aminopentylamine.

The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination. The Boc-protected secondary amine is unreactive under these conditions. The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.

Potential Applications

-

Drug Discovery: As a scaffold for the synthesis of novel polyamine-containing molecules with potential therapeutic applications. The differential reactivity allows for the controlled introduction of various pharmacophores.

-

Ligand Synthesis: For the development of novel chelating agents for metal ions, where the two amine groups can be functionalized to create a specific binding pocket.

-

Materials Science: As a monomer or cross-linking agent in the synthesis of functional polymers and materials with tailored properties.

Safety and Handling

While specific toxicological data for N-(t-Boc)-N-ethyl-4-aminopentylamine is not available, it should be handled with the standard precautions for organic amines.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

N-(t-Boc)-N-ethyl-4-aminopentylamine is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. Its key feature is the presence of two distinct amine functionalities that can be addressed orthogonally. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and its potential applications, serving as a valuable resource for scientists working with this and related compounds.

References

Due to the specialized nature of the topic compound, direct references are not available. The synthetic protocols and chemical principles described are based on standard, well-established organic chemistry literature.

An In-Depth Technical Guide to N-(t-Boc)-N-ethyl-4-aminopentylamine: Structure, Synthesis, and Applications

Executive Summary

N-(t-Boc)-N-ethyl-4-aminopentylamine is a bifunctional organic molecule of significant interest to synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its structure is characterized by a pentylamine backbone featuring a terminal primary amine and a secondary amine that is selectively protected by a tert-butoxycarbonyl (Boc) group and substituted with an ethyl group. This arrangement provides two distinct reactive sites with orthogonal reactivity: a nucleophilic primary amine available for immediate modification and a protected secondary amine that can be revealed under specific, mild acidic conditions. The presence of a chiral center at the C4 position further enhances its utility as a scaffold for stereospecific syntheses. This guide elucidates the molecule's structural features, proposes a robust synthetic strategy based on established chemical principles, details methods for its spectroscopic characterization, and explores its applications as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: tert-butyl N-(4-aminopentyl)-N-ethylcarbamate[]

-

Common Name: N-(t-Boc)-N-ethyl-4-aminopentylamine

-

Synonyms: ETHYL-(4-AMINOPENTYL)-ETHYL-CARBAMIC ACID, T-BUTYL ESTER[][3]

Chemical Structure Analysis

The core structure is a five-carbon pentylamine chain. The key features are:

-

Primary Amine (-NH₂): Located at the C4 position, this group is a primary nucleophilic site, available for reactions such as acylation, alkylation, or amide bond formation.

-

Chiral Center: The C4 carbon, bonded to the primary amine, a methyl group, a hydrogen atom, and the rest of the carbon chain, is a stereocenter. The compound, unless synthesized enantioselectively, exists as a racemic mixture of (R) and (S) enantiomers.

-

Boc-Protected Secondary Amine: At the C1 position, the nitrogen atom is part of a secondary amine, substituted with an ethyl group. This amine's reactivity is masked by the tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.[4][5] This protection is crucial as it allows for selective chemistry on the primary amine without interference.[6]

Caption: Chemical structure of N-(t-Boc)-N-ethyl-4-aminopentylamine.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆N₂O₂ | [][3] |

| Molecular Weight | 230.35 g/mol | [3] |

| Appearance | Clear Colourless Oil / White Crystalline Powder | [][7][8] |

| InChI Key | YGODUYFENNHTJC-UHFFFAOYSA-N | [] |

Core Concepts in Synthesis and Protection

A thorough understanding of this molecule necessitates a review of two foundational synthetic strategies: Boc protection of amines and reductive amination.

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its utility stems from its remarkable stability across a wide range of nucleophilic and basic conditions, yet its facile removal under mild acidic conditions.[4]

Mechanism of Protection: The introduction of the Boc group is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O). The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide, driving the reaction to completion.[10]

Caption: General mechanism for the Boc protection of an amine.

Mechanism of Deprotection: Cleavage of the Boc group is an acid-catalyzed hydrolysis.[9] It proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas, which bubbles out of solution, making the reaction irreversible.[10] The stability of the tertiary carbocation is the key thermodynamic driver for this selective deprotection.[10]

Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and reliable method for forming C-N bonds and is considered a principal route for synthesizing secondary and tertiary amines.[11] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[12] A significant advantage of this method is that it avoids the over-alkylation problems often encountered with direct alkylation of amines.[11]

Caption: Workflow for secondary amine synthesis via reductive amination.

Proposed Synthetic Strategy

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the molecule at the C-N bonds formed by reductive amination and Boc protection.

-

Disconnect the Boc group: This reveals N-ethyl-4-aminopentylamine.

-

Disconnect the N-ethyl bond (reductive amination): This leads back to a 4-aminopentanal (or a ketone equivalent like 4-aminopentan-2-one) and ethylamine. The primary amine at the C4 position would need to be protected during this step, for instance, with a Cbz or other orthogonal protecting group.

This suggests a forward synthesis starting from a differentially protected aminopentanal/pentanone derivative.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available 4-aminopentan-2-one and ethylamine.

Step 1: Synthesis of N-ethyl-4-aminopentylamine via Reductive Amination

-

Objective: To form the secondary amine core structure.

-

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder and more selective for iminium ions over carbonyls than other hydrides like NaBH₄, allowing for a one-pot reaction with high efficiency.[11][13]

-

Materials:

-

4-Aminopentan-2-one hydrochloride

-

Ethylamine (as a solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopentan-2-one hydrochloride (1.0 eq) and the chosen solvent (DCE).

-

Add ethylamine (1.1 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (2.2 eq) to liberate the free amines.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.[11]

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for any exotherm.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-4-aminopentylamine. This product may be used directly in the next step or purified by column chromatography if necessary.

-

Step 2: Selective Boc Protection of the Secondary Amine

-

Objective: To protect the more nucleophilic secondary amine, leaving the primary amine free. While typically secondary amines are more sterically hindered, they are also more electron-rich and often more nucleophilic than primary amines. However, careful control of stoichiometry is key.

-

Rationale: Using slightly less than one equivalent of (Boc)₂O can favor the mono-protection at the more reactive site.

-

Materials:

-

Crude N-ethyl-4-aminopentylamine (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable base

-

Deionized water

-

-

Procedure:

-

Dissolve the crude diamine (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

-

Add triethylamine (1.2 eq).

-

Dissolve (Boc)₂O (0.95 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 30 minutes. The substoichiometric amount of Boc anhydride is crucial to minimize di-protection.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of the desired product, unreacted starting material, and some di-protected by-product. Purify the target compound, N-(t-Boc)-N-ethyl-4-aminopentylamine, using silica gel column chromatography.

-

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized molecule is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive structural validation.[14]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is the most diagnostic tool for confirming successful Boc protection.[14]

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Features |

| Boc group (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | Large, sharp singlet; unambiguous confirmation of Boc group.[14][15] |

| Primary Amine (-NH₂) | 1.0 - 2.5 (variable) | Broad Singlet (br s) | 2H | Disappears upon D₂O exchange.[16] |

| Ethyl group (-CH₂CH₃) | ~3.2 (CH₂) / ~1.1 (CH₃) | Quartet (q) / Triplet (t) | 2H / 3H | Characteristic pattern for an ethyl group attached to nitrogen. |

| Pentyl Chain (-CH₂CH₂CH(NH₂)CH₃) | 1.2 - 3.4 | Multiplets (m) | 8H | Complex, overlapping signals corresponding to the backbone. |

| Pentyl Chain (-CH(NH₂)CH₃) | ~1.0 | Doublet (d) | 3H | Methyl group at the chiral center. |

¹³C NMR Spectroscopy Analysis

| Carbon | Expected Chemical Shift (ppm) | Key Features |

| Boc (C=O) | ~155-156 | Carbamate carbonyl carbon. |

| Boc (-C(CH₃)₃) | ~79-80 | Quaternary carbon of the Boc group. |

| Boc (-C(CH₃)₃) | ~28.5 | Nine equivalent methyl carbons.[15] |

| Pentyl & Ethyl Carbons | 15 - 55 | Aliphatic carbons of the main chain and ethyl group. |

Characterization Workflow

Sources

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

- 8. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to tert-Butyl (4-aminopentyl)(ethyl)carbamate: Nomenclature, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical compound commonly known as N-(t-Boc)-N-ethyl-4-aminopentylamine, focusing on its correct IUPAC nomenclature, physicochemical properties, synthesis methodologies, and its strategic importance as a building block in organic synthesis and medicinal chemistry.

Decoding the Molecular Structure and Establishing IUPAC Nomenclature

The common name N-(t-Boc)-N-ethyl-4-aminopentylamine provides descriptive clues to its structure but does not adhere to the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC). A systematic approach is required to derive the correct and unambiguous IUPAC name.

Structural Analysis

Let's deconstruct the common name to reveal the molecular architecture:

-

Pentylamine: This indicates a five-carbon (pentyl) chain with a primary amine (-NH2) group. By convention, this is at position 1.

-

4-amino: A second amino group is located at the fourth carbon of the pentyl chain. This establishes the parent structure as a pentane-1,4-diamine.

-

N-ethyl: An ethyl group (-CH2CH3) is attached to one of the nitrogen atoms.

-

N-(t-Boc): A tert-butoxycarbonyl group (Boc), a common amine protecting group, is also attached to a nitrogen atom.

-

N-(t-Boc)-N-ethyl: This syntax implies that both the ethyl and the t-Boc groups are substituents on the same nitrogen atom, which is the nitrogen at position 1.

This analysis leads to the chemical structure where one nitrogen of pentane-1,4-diamine is disubstituted with ethyl and Boc groups, while the other nitrogen remains a primary amine.

IUPAC Nomenclature Principles

There are two primary, valid approaches to naming this compound according to IUPAC rules:

-

Treating it as a Substituted Diamine: The longest carbon chain containing the principal functional groups (amines) is the pentane chain. The two amine groups are at positions 1 and 4, making the parent name pentane-1,4-diamine . The substituents (ethyl and tert-butoxycarbonyl) are on the nitrogen at position 1 (denoted N¹). Alphabetically, "butoxycarbonyl" precedes "ethyl". Therefore, a valid IUPAC name is N¹-(tert-butoxycarbonyl)-N¹-ethylpentane-1,4-diamine . The use of N¹ and N⁴ is used to specify substituents on the nitrogens at positions 1 and 4, respectively[1][2][3][4][5].

-

Treating it as a Carbamate Derivative: The t-Boc group can be named as part of a carbamate functional group. Carbamates are esters of carbamic acid. In this case, the molecule is a tert-butyl ester of a substituted carbamic acid. The nitrogen of the carbamate is substituted with an ethyl group and a (4-aminopentyl) group. This leads to the preferred and more common IUPAC name: tert-butyl (4-aminopentyl)(ethyl)carbamate [6][7][8][9]. This name is frequently used by chemical suppliers and in chemical databases[10][11][12].

For clarity and common usage, this guide will primarily use tert-butyl (4-aminopentyl)(ethyl)carbamate .

// Central carbamate structure N_carbamate [label="N", pos="0,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="0.8,-0.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="1.6,-0.5!", fontcolor="#202124"]; O_ester [label="O", pos="0.8,0.5!", fontcolor="#202124"];

// t-Butyl group C_tert_butyl_center [label="C", pos="1.6,1.0!", fontcolor="#202124"]; C_methyl1 [label="CH₃", pos="1.2,1.8!", fontcolor="#202124"]; C_methyl2 [label="2.4,1.3!", label="CH₃", fontcolor="#202124"]; C_methyl3 [label="CH₃", pos="1.6,0.2!", fontcolor="#202124"];

// Ethyl group C_ethyl1 [label="CH₂", pos="-1.0,-0.5!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="-1.8,-0.5!", fontcolor="#202124"];

// Pentyl chain C1_pentyl [label="CH₂", pos="-0.5,1.0!", fontcolor="#202124"]; C2_pentyl [label="CH₂", pos="-1.0,1.8!", fontcolor="#202124"]; C3_pentyl [label="CH₂", pos="-1.8,2.4!", fontcolor="#202124"]; C4_pentyl [label="CH", pos="-2.6,1.8!", fontcolor="#202124"]; C5_pentyl [label="CH₃", pos="-3.4,2.4!", fontcolor="#202124"]; N_primary_amine [label="NH₂", pos="-3.1,0.8!", fontcolor="#34A853", style="filled", fillcolor="#F1F3F4"];

// Bonds edge [penwidth=1.5]; N_carbamate -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tert_butyl_center; C_tert_butyl_center -- C_methyl1; C_tert_butyl_center -- C_methyl2; C_tert_butyl_center -- C_methyl3; N_carbamate -- C_ethyl1; C_ethyl1 -- C_ethyl2; N_carbamate -- C1_pentyl; C1_pentyl -- C2_pentyl; C2_pentyl -- C3_pentyl; C3_pentyl -- C4_pentyl; C4_pentyl -- C5_pentyl; C4_pentyl -- N_primary_amine; }

Structure of tert-butyl (4-aminopentyl)(ethyl)carbamate

Physicochemical and Spectroscopic Data

Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 887353-45-9 | [10][11][12] |

| Molecular Formula | C12H26N2O2 | [10][12] |

| Molecular Weight | 230.35 g/mol | [10][12] |

| Appearance | White crystalline powder or solid | [13][14] |

| Purity | Typically ≥95% | [13][14] |

| Storage | Store in a dry, dark place | [13][14] |

This data is compiled from chemical supplier information. For lot-specific data, the Certificate of Analysis should always be consulted.[11]

Synthesis and Chemical Reactivity

The synthesis of asymmetrically substituted diamines like tert-butyl (4-aminopentyl)(ethyl)carbamate requires a strategic approach to achieve selective functionalization. The core challenge is the differentiation of two nucleophilic amine groups.

General Synthetic Strategy: Selective Mono-Protection

A common and effective method for preparing mono-protected diamines involves the reaction of a diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)2O).[15] To prevent the formation of the di-protected byproduct, the reaction is often performed with an excess of the diamine or by first protonating one of the amino groups with one equivalent of acid (e.g., HCl), thereby rendering it non-nucleophilic.[15]

Hypothetical Synthesis Protocol

A plausible multi-step synthesis for tert-butyl (4-aminopentyl)(ethyl)carbamate from pentane-1,4-diamine is outlined below.

Step 1: Selective Mono-N-Boc Protection of Pentane-1,4-diamine

-

Objective: To protect one of the two amine groups in pentane-1,4-diamine.

-

Methodology: Pentane-1,4-diamine is dissolved in a suitable solvent like dichloromethane (DCM). A solution of di-tert-butyl dicarbonate (1 equivalent) in DCM is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Causality: Using an excess of the diamine statistically favors the mono-Boc protected product. The low temperature helps control the exothermic reaction. The product, tert-butyl (4-aminopentyl)carbamate, can be isolated via column chromatography.

Step 2: N-Ethylation of the Boc-Protected Amine

-

Objective: To introduce an ethyl group onto the remaining secondary amine (now a carbamate).

-

Methodology: The mono-Boc protected diamine from Step 1 is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as sodium hydride (NaH), is added to deprotonate the carbamate nitrogen, forming a sodium salt. An ethylating agent, like ethyl iodide or ethyl bromide, is then added to the reaction mixture.

-

Causality: The carbamate N-H bond is weakly acidic and can be deprotonated by a strong base like NaH. The resulting anion is a potent nucleophile that readily attacks the electrophilic ethyl halide in an SN2 reaction.

// Nodes start [label="Pentane-1,4-diamine", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Mono-Boc Protection\nReagents: (Boc)₂O, DCM"]; intermediate [label="tert-butyl (4-aminopentyl)carbamate", shape=box, style=rounded]; step2 [label="Step 2: N-Ethylation\nReagents: 1. NaH, DMF; 2. EtI"]; product [label="tert-butyl (4-aminopentyl)(ethyl)carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [arrowhead=vee]; step1 -> intermediate [arrowhead=vee]; intermediate -> step2 [arrowhead=vee]; step2 -> product [arrowhead=vee]; }

Conceptual synthesis workflow.

Applications in Drug Development and Organic Synthesis

The primary value of tert-butyl (4-aminopentyl)(ethyl)carbamate lies in its bifunctional nature, featuring a protected secondary amine and a free primary amine. This differential protection makes it an ideal building block or linker in multi-step syntheses.[16]

Role as a Scaffold and Linker

The free primary amine serves as a reactive handle for a variety of chemical transformations, while the Boc-protected amine remains inert. This allows for the sequential construction of complex molecules.[16]

-

Peptidomimetics and Amide Coupling: The primary amine can be coupled with carboxylic acids (using reagents like EDC/HOBt) to form amide bonds, incorporating the pentyl chain into peptide-like structures.

-

Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to form a new secondary amine.[17]

-

Linker for PROTACs: Bifunctional molecules like this are fundamental to the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[18][19] The primary amine can be attached to a ligand for a target protein, and after deprotection of the Boc group, the newly freed amine can be attached to a ligand for an E3 ligase.

Strategic Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under many reaction conditions (e.g., basic, hydrogenolytic) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This orthogonality allows chemists to unmask the second amine at a desired point in a synthetic sequence without disturbing other acid-labile functional groups.

// Nodes BuildingBlock [ label="{tert-butyl (4-aminopentyl)(ethyl)carbamate | { Free Primary Amine (NH₂) | Boc-Protected Amine (N-Boc)}}" fillcolor="#4285F4" fontcolor="#FFFFFF" ];

Reaction1 [ label="Reaction at Primary Amine\n(e.g., Amide Coupling)" fillcolor="#EA4335" fontcolor="#FFFFFF" ];

Intermediate [ label="Functionalized Intermediate\n(Boc group intact)" ];

Reaction2 [ label="Boc Deprotection\n(Acidic Conditions)" fillcolor="#FBBC05" ];

Product [ label="Final Product with\nFree Secondary Amine" fillcolor="#34A853" fontcolor="#FFFFFF" ];

// Edges BuildingBlock:f0 -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Reaction2; Reaction2 -> Product; }

Role as a differentially protected building block.

Conclusion

While commonly referred to as N-(t-Boc)-N-ethyl-4-aminopentylamine, the preferred IUPAC name for this compound is tert-butyl (4-aminopentyl)(ethyl)carbamate . Its structure, featuring two chemically distinct amine functionalities, makes it a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility as a linker and scaffold, particularly in the construction of complex bioactive molecules, underscores the importance of strategic protecting group chemistry in modern drug discovery.

References

-

ChemWhat. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE CAS#: 887353-45-9. Available from: [Link]

-

Reddy, D. et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available from: [Link]

-

Deadman, B. J. et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters. Available from: [Link]

-

BIOFOUNT. 887353-45-9|N-(t-Boc)-N-ethyl-4-aminopentylamine. Available from: [Link]

-

Wuhan VDL Chemical Technology Co., Ltd. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9. Available from: [Link]

-

Kim, B. H. et al. (2005). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications. Available from: [Link]

-

Olejniczak, A. & Rachon, J. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. Available from: [Link]

-

Hubei Weideli Chemical Technology Co., Ltd. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9. Available from: [Link]

-

PubChem. tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. Available from: [Link]

-

Soral, M. et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. Available from: [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Home Sunshine Pharma. tert-Butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0. Available from: [Link]

-

PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dichlororuthenium. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | C18H27Cl2N3 | CID 11717374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride | C18H26Cl5N3Ti | CID 11613145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bis(4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine);bis(dichlororuthenium) | C36H52Cl6N6Ru2 | CID 9876429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. scbt.com [scbt.com]

- 12. 887353-45-9|N-(t-Boc)-N-ethyl-4-aminopentylamine|N-(t-Boc)-N-ethyl-4-aminopentylamine|-范德生物科技公司 [bio-fount.com]

- 13. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

- 14. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

- 15. bioorg.org [bioorg.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 19. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

N-(t-Boc)-N-ethyl-4-aminopentylamine molecular weight

An In-Depth Technical Guide to N-(t-Boc)-N-ethyl-4-aminopentylamine

Abstract

N-(t-Boc)-N-ethyl-4-aminopentylamine is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic research. As a mono-protected diamine, it offers a strategic advantage in multi-step syntheses, providing a free primary amine for nucleophilic reactions while the secondary amine is rendered unreactive by the tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile building block. The content is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Chapter 1: Core Physicochemical and Structural Properties

N-(t-Boc)-N-ethyl-4-aminopentylamine, with the CAS Number 887353-45-9, is a chiral diamine derivative.[1][2][3] The presence of the acid-labile Boc group allows for selective deprotection under mild conditions, making it a valuable intermediate in the synthesis of complex molecules. Its IUPAC name is tert-butyl N-(4-aminopentyl)-N-ethylcarbamate.[]

Key Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 230.35 g/mol | [1][2][] |

| Molecular Formula | C₁₂H₂₆N₂O₂ | [1][5] |

| CAS Number | 887353-45-9 | [1][2] |

| Appearance | White solid or crystalline powder | [6] |

| Purity | Typically ≥95% | [5] |

| Typical Storage | -20°C, under inert atmosphere, protected from light | [3] |

Chemical Structure

The structure features a pentylamine backbone with a primary amine at the 4-position and a Boc-protected ethylamino group at the 1-position.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. scbt.com [scbt.com]

- 3. 887353-45-9|N-(t-Boc)-N-ethyl-4-aminopentylamine|N-(t-Boc)-N-ethyl-4-aminopentylamine|-范德生物科技公司 [bio-fount.com]

- 5. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE-887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

- 6. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9-湖北威德利化学科技有限公司 [m.15807197853.com]

Spectroscopic Characterization of N-(t-Boc)-N-ethyl-4-aminopentylamine: A Technical Guide for Drug Development Professionals

Introduction

N-(t-Boc)-N-ethyl-4-aminopentylamine is a diamine derivative bearing a tert-butoxycarbonyl (Boc) protecting group, a common structural motif in the synthesis of pharmaceutical agents and other complex organic molecules. The strategic placement of the Boc group on one of the nitrogen atoms allows for selective functionalization of the remaining primary amine, making it a valuable building block in multi-step synthetic pathways. Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this intermediate, ensuring the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for N-(t-Boc)-N-ethyl-4-aminopentylamine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Drawing upon established principles and data from structurally analogous compounds, this document serves as a predictive reference for researchers and drug development professionals. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structure of N-(t-Boc)-N-ethyl-4-aminopentylamine (CAS 887353-45-9) contains several key functional groups that give rise to characteristic spectroscopic signals.[] Understanding the interplay of these groups is fundamental to interpreting the spectral data. The molecule consists of a pentylamine backbone with a primary amine at the 4-position and a secondary amine at the 1-position that is part of an N-ethyl-N-(t-Boc) carbamate.

Figure 1: Chemical structure of N-(t-Boc)-N-ethyl-4-aminopentylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-(t-Boc)-N-ethyl-4-aminopentylamine, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and integration values. These predictions are based on the analysis of similar structures containing t-Boc protected amines and alkyl chains.[2][3]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| t-Butyl (Boc) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the t-butyl group are shielded and do not couple with other protons, resulting in a strong singlet. |

| -CH₃ (pentyl) | ~1.15 | Doublet (d) | 3H | This methyl group is adjacent to a chiral center (-CH) and will be split by the single proton on that carbon. |

| -CH₂- (ethyl) | ~1.10 | Triplet (t) | 3H | The methyl protons of the ethyl group are coupled to the adjacent methylene (-CH₂-) protons. |

| -CH₂- (pentyl) | ~1.50-1.70 | Multiplet (m) | 4H | The two methylene groups in the middle of the pentyl chain will have overlapping signals and complex splitting patterns. |

| -CH- (pentyl) | ~2.90-3.10 | Multiplet (m) | 1H | The methine proton is adjacent to the primary amine and a methylene group, leading to a complex splitting pattern. |

| -CH₂-N(Boc) | ~3.20-3.30 | Multiplet (m) | 2H | These methylene protons are adjacent to the Boc-protected nitrogen and a methylene group. |

| -CH₂-N(Et) | ~3.25-3.40 | Quartet (q) | 2H | The methylene protons of the ethyl group are coupled to the adjacent methyl (-CH₃) protons. |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

Table 1: Predicted ¹H NMR data for N-(t-Boc)-N-ethyl-4-aminopentylamine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) | Rationale |

| -CH₃ (pentyl) | ~20-25 | The methyl carbon at the end of the pentyl chain. |

| -CH₃ (ethyl) | ~13-16 | The methyl carbon of the ethyl group. |

| -CH₂- (pentyl) | ~30-40 | Methylene carbons in the pentyl chain. |

| -CH- (pentyl) | ~45-55 | The methine carbon attached to the primary amine. |

| -CH₂-N(Boc) | ~40-50 | The methylene carbon attached to the Boc-protected nitrogen. |

| -CH₂-N(Et) | ~40-50 | The methylene carbon of the ethyl group. |

| C(CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the t-butyl group. |

| C(CH₃)₃ (Boc) | ~79-80 | The quaternary carbon of the t-butyl group. |

| C=O (Boc) | ~155-156 | The carbonyl carbon of the carbamate. |

Table 2: Predicted ¹³C NMR data for N-(t-Boc)-N-ethyl-4-aminopentylamine.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-(t-Boc)-N-ethyl-4-aminopentylamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phasing, baseline correction, and integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Figure 2: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a molecule. For N-(t-Boc)-N-ethyl-4-aminopentylamine, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₁₂H₂₆N₂O₂[]

-

Molecular Weight: 230.35 g/mol []

-

[M+H]⁺: The protonated molecule is expected to be the base peak at m/z 231.2.

-

[M+Na]⁺: An adduct with sodium may be observed at m/z 253.2.

-

Key Fragments:

-

m/z 175.1: Loss of isobutylene (56 Da) from the t-Boc group is a characteristic fragmentation pathway.

-

m/z 131.1: Subsequent loss of CO₂ (44 Da) from the m/z 175.1 fragment.

-

m/z 100.1: Cleavage of the pentylamine chain.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample directly or via an LC system into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to confirm the fragmentation pattern.

-

Figure 3: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| C=O Stretch (carbamate) | 1680-1700 | Strong |

| N-H Bend (primary amine) | 1590-1650 | Medium |

| C-O Stretch (carbamate) | 1160-1250 | Strong |

Table 3: Predicted IR absorption bands.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a complementary and powerful suite of tools for the comprehensive characterization of N-(t-Boc)-N-ethyl-4-aminopentylamine. This guide offers a predictive framework for the expected spectral data, grounded in the fundamental principles of spectroscopy and data from analogous structures. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their chemical syntheses. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the identity of the material, a critical aspect of quality control in the pharmaceutical industry.

References

-

PubChem. N-BOC-ethylenediamine. National Center for Biotechnology Information. [Link].

-

The Royal Society of Chemistry. A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[][4]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. [Link].

-

Center for Forensic Science Research and Education. Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link].

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link].

-

PubChem. Ethyl (4r)-4-[(Tert-Butoxycarbonyl)amino]-5-[(3s)-2-Oxopyrrolidin-3-Yl]pentanoate. National Center for Biotechnology Information. [Link].

-

Hubei Weideli Chemical Technology Co., Ltd. N-(T-BOC)-N-ETHYL-4-AMINOPENTYLAMINE—887353-45-9. [Link].

-

Der Pharma Chemica. Synthesis, chemical characterization and evaluation of antimicrobial activity of a new dipeptide analogue. [Link].

-

MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link].

-

National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link].

-

ResearchGate. Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz). [Link].

Sources

The Aminopentylamine Scaffold: A Versatile Platform for Drug Discovery and Development

A Senior Application Scientist's Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of Substituted Aminopentylamines

Introduction: The Significance of the Aminopentylamine Core

In the vast landscape of medicinal chemistry, the substituted amine motif stands as a cornerstone of pharmacophore design.[1] Its prevalence in numerous pharmaceutical compounds underscores its remarkable ability to engage with biological targets, influencing a wide array of physiological processes.[1] Within this broad class of molecules, substituted aminopentylamines represent a particularly intriguing and versatile scaffold. The five-carbon chain provides a balance of flexibility and lipophilicity, allowing for precise positioning of substituents to optimize interactions with receptor binding pockets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of substituted aminopentylamines, tailored for researchers, scientists, and drug development professionals.

The inherent reactivity of the primary or secondary amine group in the pentylamine backbone serves as a versatile handle for a multitude of chemical modifications. This allows for the systematic exploration of chemical space to fine-tune the pharmacological properties of the resulting derivatives. From their foundational use as building blocks in the synthesis of active pharmaceutical ingredients to their role in agrochemicals and as corrosion inhibitors, the utility of pentylamines is well-established. This guide will delve into the more nuanced applications of specifically substituted aminopentylamines in the context of modern drug discovery.

Synthetic Strategies for Substituted Aminopentylamines

The synthesis of substituted aminopentylamines can be approached through several well-established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the desired substitution pattern on both the pentyl chain and the amine nitrogen.

Reductive Amination: A Workhorse Reaction

A primary and highly versatile method for the synthesis of N-substituted aminopentylamines is reductive amination. This reaction involves the condensation of a pentanal or pentanone derivative with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the chosen pentanal or pentanone (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

-

pH Adjustment (Optional): For less reactive amines or carbonyls, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.

-

Reducing Agent Addition: After a brief stirring period (15-30 minutes) to allow for imine formation, add a reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred for its mildness and tolerance of a wider range of functional groups.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Start [label="Start: Pentanal/Pentanone\n& Amine"]; Reaction_Setup [label="Dissolve in Solvent\n(e.g., MeOH)"]; Imine_Formation [label="Imine/Enamine\nFormation"]; Reduction [label="Add Reducing Agent\n(e.g., NaBH4, STAB)"]; Quench [label="Quench Reaction\n(e.g., H2O)"]; Extraction [label="Liquid-Liquid\nExtraction"]; Purification [label="Purification\n(e.g., Chromatography)"]; End [label="End: Substituted\nAminopentylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction_Setup; Reaction_Setup -> Imine_Formation [label="Add Amine"]; Imine_Formation -> Reduction [label="In situ"]; Reduction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> End; }

Alkylation of Amines: A Direct Approach

Direct alkylation of a primary or secondary amine with a substituted pentyl halide or sulfonate is another common strategy. However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. To circumvent this, protective group strategies or the use of a large excess of the amine can be employed.

Gabriel Synthesis for Primary Amines

For the synthesis of primary aminopentanes with substituents on the carbon chain, the Gabriel synthesis offers a robust method that avoids over-alkylation. This involves the alkylation of potassium phthalimide with a substituted pentyl halide, followed by hydrazinolysis to release the primary amine. A modified Gabriel synthesis using methylamine for deprotection offers milder conditions and can lead to high yields and purity.[2]

Structure-Activity Relationships (SAR) of Substituted Alkylamines

The biological activity of substituted aminopentylamines is intricately linked to their chemical structure. Key parameters that influence their pharmacological profile include the nature and position of substituents on the pentyl chain, the substitution on the nitrogen atom, and the overall lipophilicity and stereochemistry of the molecule.

Impact of Alkyl Chain Length and Substitution

Studies on the antimicrobial activity of alkylamines have shown that the chain length is a critical determinant of potency.[3][4] Compounds with a chain length of 11 to 15 carbons are often the most active against both gram-positive and gram-negative bacteria.[3][4] While the aminopentylamine scaffold has a shorter chain, this principle highlights the importance of the hydrophobic character of the alkyl group in interacting with bacterial membranes. Substituents on the pentyl chain can modulate this lipophilicity and introduce specific interactions with target proteins.

Role of N-Substitution

The nature of the substituent on the amine nitrogen plays a pivotal role in defining the pharmacological activity. For instance, in the context of 4-aminoquinoline-based antimalarial drugs, N-alkyl-2-pentanamine derivatives serve as crucial side chains.[1] The pentyl chain provides appropriate lipophilicity for accumulation in the parasite's acidic food vacuole, while the secondary amine allows for further functionalization to fine-tune the compound's properties.[1]

SAR [label="Structure-Activity\nRelationship", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyl_Chain [label="Alkyl Chain\n(Lipophilicity, Length)", fillcolor="#FBBC05"]; N_Substitution [label="N-Substitution\n(Target Interaction)", fillcolor="#EA4335"]; Stereochemistry [label="Stereochemistry\n(Receptor Fit)", fillcolor="#34A853"];

SAR -> Alkyl_Chain; SAR -> N_Substitution; SAR -> Stereochemistry; }

Stereochemistry: A Critical Determinant of Activity

As with many biologically active molecules, the stereochemistry of substituted aminopentylamines can have a profound impact on their interaction with chiral biological targets such as receptors and enzymes. The synthesis of enantiomerically pure aminopentylamine derivatives is therefore often a critical step in drug development to isolate the more active and potentially less toxic enantiomer.

Therapeutic Potential and Applications

The versatility of the substituted aminopentylamine scaffold has led to its exploration in a variety of therapeutic areas.

Antimicrobial Agents

As previously mentioned, alkylamines exhibit significant antimicrobial activity.[3][4] The ability to modify the aminopentylamine backbone allows for the development of novel antibiotics that can potentially overcome existing resistance mechanisms. The primary amine can serve as a key interaction point with bacterial targets, while substituents can be tailored to enhance cell wall penetration or inhibit specific enzymes.

Central Nervous System (CNS) Agents

Substituted phenylalkylamines are well-known for their activity on central nervous system targets, particularly serotonin receptors like 5-HT₂A.[5] While not directly aminopentylamines, the principles of their SAR can be applied. The aminopentylamine scaffold can be incorporated into larger molecules designed to cross the blood-brain barrier and modulate neurotransmitter systems. For example, the motor and autonomic effects of n-pentylamine have been linked to dopaminergic pathways.[6]

Antimalarial Drugs

A compelling example of the therapeutic application of substituted aminopentylamines is in the development of antimalarial agents. Derivatives of N-ethyl-2-pentanamine are integral components of 4-aminoquinoline-based drugs.[1] The side chain's properties are crucial for the drug's mechanism of action, which involves accumulation in the parasite's food vacuole.[1]

Table 1: Representative Substituted Aminopentylamine Derivatives and Their Potential Applications

| Compound Class | Substitution Pattern | Potential Therapeutic Application | Key Structural Features |

| N-Alkyl-2-pentanamines | Alkyl group on the amine of a 2-aminopentane | Antimalarials | Pentyl chain for lipophilicity, secondary amine for further modification[1] |

| Long-chain Alkylamines | C11-C15 alkyl chains | Antimicrobials | Optimal chain length for membrane interaction[3][4] |

| Phenylalkylamines | Phenyl group on the alkyl chain | CNS Agents | Aromatic ring for receptor interaction (e.g., 5-HT₂A)[5] |

Future Directions and Conclusion

The substituted aminopentylamine scaffold remains a promising and largely untapped resource in the field of drug discovery. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this core structure, guided by a deeper understanding of its structure-activity relationships for various biological targets. The application of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel aminopentylamine derivatives with potent and selective pharmacological activities. This guide provides a foundational understanding for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile chemical entity.

References

-

Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]

-

Kabara, J. J. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial agents and chemotherapy, 2(6), 492-498. [Link]

-

Blaazer, A. R. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1314-1324. [Link]

-

Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(06), 756-758. [Link]

-

Wikipedia. (n.d.). Pentylamine. In Wikipedia. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PENTYLAMINE. Ataman Kimya. [Link]

-

Ferrini, G., & Glasser, A. (1980). n-Pentylamine: effect on motor activity of mice. Pharmacology, biochemistry, and behavior, 13(3), 385-390. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]

- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. n-Pentylamine: effect on motor activity of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective N-ethylation of Boc-Protected 4-Aminopentylamine via Reductive Amination

Introduction: The Strategic Importance of Selective N-Alkylation

In the landscape of drug development and complex organic synthesis, the precise modification of amine functionalities is a cornerstone of molecular design. Amines are ubiquitous in biologically active molecules, and their alkylation state profoundly influences properties such as potency, selectivity, metabolic stability, and pharmacokinetics. This guide focuses on a critical transformation: the selective mono-N-ethylation of tert-butyl (4-aminopentyl)carbamate (Boc-protected 4-aminopentylamine).

The substrate presents a common synthetic challenge: a molecule with two primary amine groups, one of which is masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability in basic, nucleophilic, and reductive conditions, yet it is easily removed with acid, making it an ideal choice for orthogonal protection strategies.[1] The goal is to selectively introduce an ethyl group onto the free primary amine without disturbing the Boc protection or causing undesirable side reactions like di-alkylation.

This document provides a robust, field-proven protocol for this transformation, grounded in the principles of reductive amination. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating procedure designed for reproducibility and high yield.

Methodology Overview: Reductive Amination as the Superior Strategy

While direct alkylation of amines with alkyl halides is a classic method, it is often plagued by a lack of selectivity for primary amines, frequently leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[2]

A far more elegant and controlled approach is reductive amination . This method proceeds in two key stages, which can be performed sequentially in a single reaction vessel (a "one-pot" procedure):

-

Imine Formation: The primary amine reacts with an aldehyde (in this case, acetaldehyde for ethylation) to form an intermediate imine (or the corresponding protonated iminium ion).[3]

-

Reduction: A selective reducing agent reduces the imine C=N double bond to a C-N single bond, furnishing the desired secondary amine.

The success of this strategy hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[2][4] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the reduction of iminium ions over ketones or aldehydes.[5] This selectivity allows for all reagents to be combined at the outset of the reaction, simplifying the experimental procedure significantly.[6]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established pathway, catalyzed by a weak acid (often acetic acid, which can be added or is generated in situ from trace hydrolysis of STAB).

Caption: Figure 1. Reaction mechanism for reductive amination.

-

Hemiaminal Formation: The nucleophilic primary amine of the Boc-protected substrate attacks the electrophilic carbonyl carbon of acetaldehyde to form a transient hemiaminal intermediate.

-

Dehydration to Iminium Ion: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. This step is typically the rate-limiting step and is reversible.[3]

-

Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to afford the final N-ethylated secondary amine product.[4] The reaction rate for the reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is the basis for the high selectivity of this method.[4]

Experimental Protocol & Workflow

This protocol is designed for a ~1 mmol scale reaction. Reagent quantities can be scaled accordingly.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Boc-4-aminopentylamine | 202.30 | 1.0 | 1.0 | 202 mg |

| Acetaldehyde | 44.05 | 1.5 | 1.5 | 87 µL (d=0.788) |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | 318 mg |

| Dichloromethane (DCM) | - | - | - | 10 mL |

| Acetic Acid (optional) | 60.05 | 0.1 | 0.1 | 6 µL |

| Saturated NaHCO₃ (aq.) | - | - | - | ~20 mL |

| Brine | - | - | - | ~20 mL |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | As needed |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetaldehyde is volatile and flammable. STAB is water-sensitive and should be handled in a dry environment.[7] DCM is a suspected carcinogen.

Step-by-Step Procedure

Caption: Figure 2. Experimental workflow for N-ethylation.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-protected 4-aminopentylamine (1.0 eq, 202 mg). Dissolve the substrate in dichloromethane (DCM, 10 mL).

-